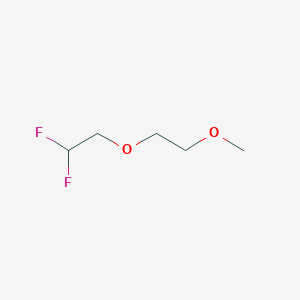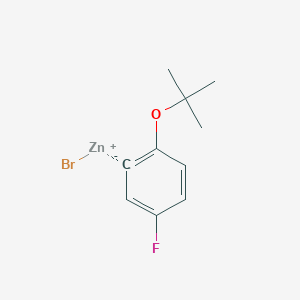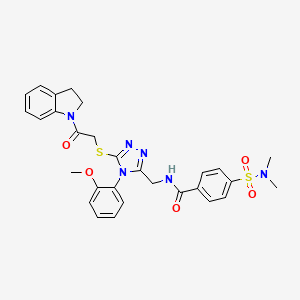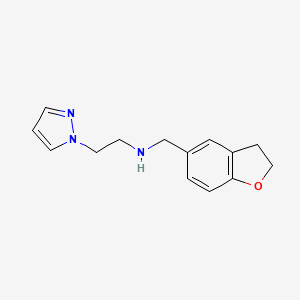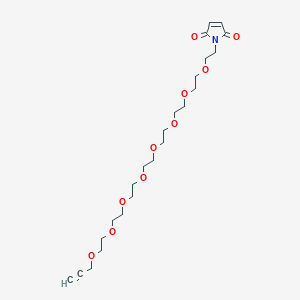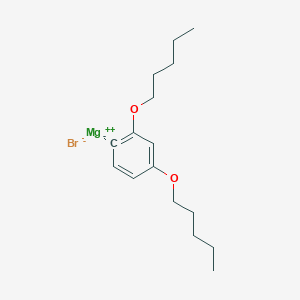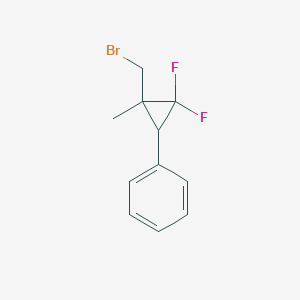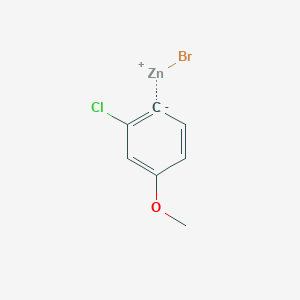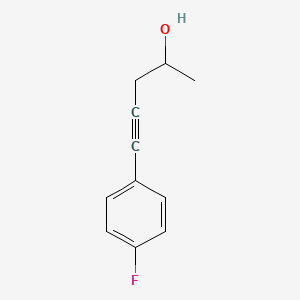
5-(4-Fluorophenyl)pent-4-yn-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Fluorophenyl)pent-4-yn-2-ol is an organic compound with the molecular formula C11H11FO It features a fluorophenyl group attached to a pentyn-2-ol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)pent-4-yn-2-ol typically involves the reaction of 4-fluorobenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, followed by reduction using a suitable reducing agent like sodium borohydride to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
化学反応の分析
Types of Reactions
5-(4-Fluorophenyl)pent-4-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM) as solvent, room temperature.
Reduction: Hydrogen gas, Pd/C catalyst, ethanol as solvent, elevated pressure.
Substitution: Electrophiles like bromine or nitronium ion, solvents like acetic acid or nitrobenzene, elevated temperatures.
Major Products Formed
Oxidation: 5-(4-Fluorophenyl)pent-4-yn-2-one.
Reduction: 5-(4-Fluorophenyl)pent-4-en-2-ol or 5-(4-Fluorophenyl)pentan-2-ol.
Substitution: Various substituted fluorophenyl derivatives depending on the electrophile used.
科学的研究の応用
5-(4-Fluorophenyl)pent-4-yn-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-(4-Fluorophenyl)pent-4-yn-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and selectivity, while the alkyne and hydroxyl groups can participate in various chemical interactions. These properties make it a valuable compound for studying biochemical pathways and developing new therapeutic agents .
類似化合物との比較
Similar Compounds
4-Pentyn-2-ol: Lacks the fluorophenyl group, making it less selective in biological applications.
5-Phenylpent-4-yn-2-ol: Similar structure but without the fluorine atom, resulting in different chemical reactivity and biological activity.
5-(4-Chlorophenyl)pent-4-yn-2-ol:
Uniqueness
5-(4-Fluorophenyl)pent-4-yn-2-ol is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable tool in research and development.
特性
分子式 |
C11H11FO |
|---|---|
分子量 |
178.20 g/mol |
IUPAC名 |
5-(4-fluorophenyl)pent-4-yn-2-ol |
InChI |
InChI=1S/C11H11FO/c1-9(13)3-2-4-10-5-7-11(12)8-6-10/h5-9,13H,3H2,1H3 |
InChIキー |
NENFXONJYNPPNW-UHFFFAOYSA-N |
正規SMILES |
CC(CC#CC1=CC=C(C=C1)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


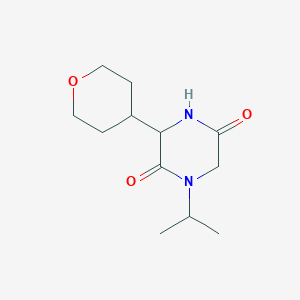
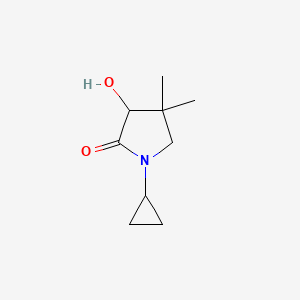
![3-[(n-Pentyloxy)methyl]phenylZinc bromide](/img/structure/B14885556.png)
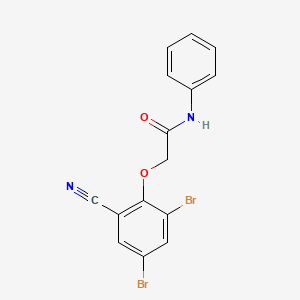
![2-Phenyl-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[2,3]benzofuro[6,5-d]oxazole](/img/structure/B14885587.png)
